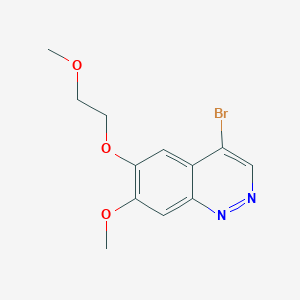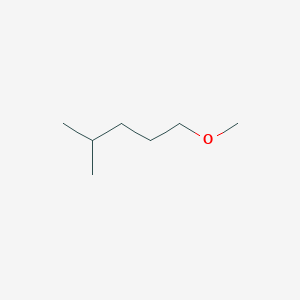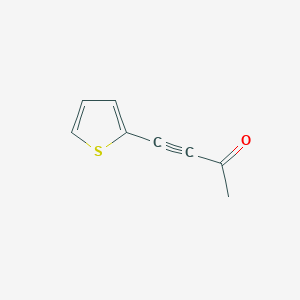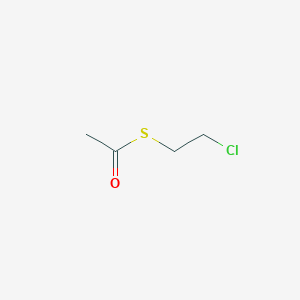
S-(2-Chloroethyl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Chloroethyl) ethanethioate: is an organic compound with the molecular formula C4H7ClOS It is characterized by the presence of a chloroethyl group attached to a thioester functional group
準備方法
Synthetic Routes and Reaction Conditions:
Thioacetic Acid and 2-Chloroethanol: One common method involves the reaction of thioacetic acid with 2-chloroethanol. This reaction typically occurs under acidic conditions to facilitate the formation of the thioester bond.
Acetyl Chloride and 2-Chloroethanethiol: Another synthetic route involves the reaction of acetyl chloride with 2-chloroethanethiol.
Industrial Production Methods: Industrial production of S-(2-Chloroethyl) ethanethioate often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: S-(2-Chloroethyl) ethanethioate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium thiolate, and other nucleophiles.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield ethanethioic acid derivatives.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: S-(2-Chloroethyl) ethanethioate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme interactions, particularly those involving thioesterases and related enzymes.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly for its ability to form thioester bonds with biological molecules.
Industry:
作用機序
Mechanism: S-(2-Chloroethyl) ethanethioate primarily exerts its effects through nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications .
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites in molecules, facilitating the formation of new bonds.
Enzyme Interactions: It interacts with enzymes that process thioester bonds, influencing their activity and function.
類似化合物との比較
S-(2-Aminoethyl) ethanethioate: This compound has a similar structure but contains an amino group instead of a chloro group.
S-(2-(Diisopropylamino)ethyl) ethanethioate: This compound is a mimic for V-type nerve agents and is used in studies involving nerve agent detoxification.
Uniqueness: S-(2-Chloroethyl) ethanethioate is unique due to its specific reactivity towards nucleophiles and its applications in both chemical synthesis and biological studies. Its ability to form stable thioester bonds makes it valuable in various research and industrial contexts .
特性
CAS番号 |
55847-36-4 |
|---|---|
分子式 |
C4H7ClOS |
分子量 |
138.62 g/mol |
IUPAC名 |
S-(2-chloroethyl) ethanethioate |
InChI |
InChI=1S/C4H7ClOS/c1-4(6)7-3-2-5/h2-3H2,1H3 |
InChIキー |
JORVVOWFMCOXDW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
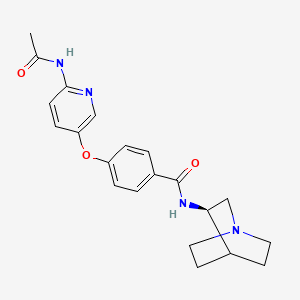
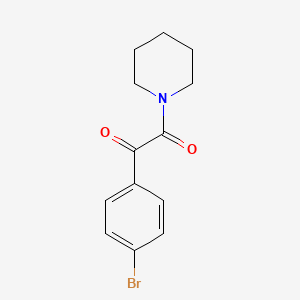
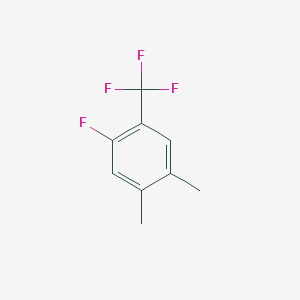
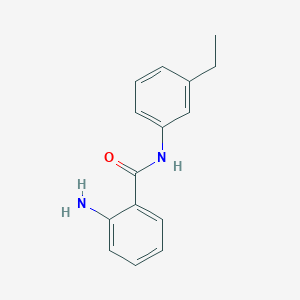
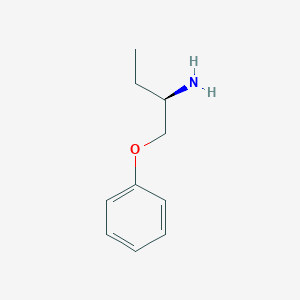
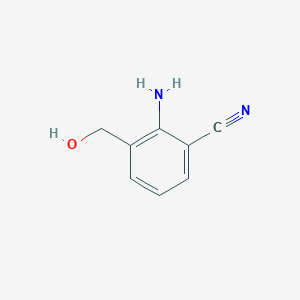
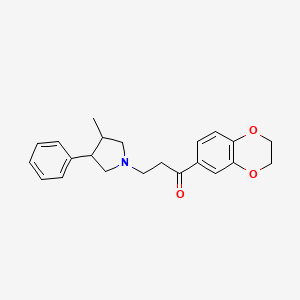
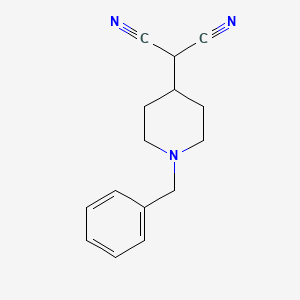
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
